Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate
Description
Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate is a synthetic intermediate featuring a β-amino ester scaffold with a 4-chlorobenzyl substituent. This compound is structurally characterized by a butanoate ester backbone, where the amino group at the β-position is functionalized with a (4-chlorophenyl)methyl moiety. Such derivatives are typically synthesized via condensation reactions between keto esters and aromatic amines, as exemplified in analogous procedures for related β-amino esters (e.g., methyl 2-benzoylamino-3-oxobutanoate) . While direct data on this compound are sparse, its structural analogs are frequently employed in medicinal chemistry and agrochemical research due to their versatility as intermediates.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(7-12(15)16-2)14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDWILGTHSGXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate typically involves the reaction of 4-chlorobenzylamine with methyl 3-bromobutanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate derivatives as histone deacetylase inhibitors (HDACIs). These compounds have shown significant antiproliferative activity against cancer cell lines, notably HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating their potency when compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of 2.29 μM .
Case Study: Synthesis and Testing of Derivatives
- A series of derivatives were synthesized through structural modifications of the base compound.
- The synthesized compounds were evaluated for their HDAC inhibitory activity and antiproliferative effects.
- Results indicated that certain derivatives exhibited improved efficacy in inhibiting cancer cell growth, suggesting their potential as novel anticancer agents.
Enzyme Inhibition
This compound has also been studied for its role in modulating enzyme activity. The compound can act as an inhibitor or activator of specific enzymes, which may lead to various biological effects. This property is particularly relevant in the context of drug development where modulation of enzyme activity can be crucial for therapeutic outcomes .
Applications in Drug Development
- Compounds derived from this compound are being explored for their ability to target specific pathways involved in disease processes.
- The structure-activity relationship (SAR) studies help in understanding how modifications to the compound can enhance its inhibitory properties against target enzymes.
Potential Therapeutic Uses
The pharmacological profile of this compound suggests several therapeutic applications beyond oncology. Its ability to interact with various biological targets positions it as a candidate for further research in treating conditions such as neurodegenerative diseases and metabolic disorders.
Research Insights
- Preliminary research indicates that this compound may influence neurotransmitter systems, potentially offering benefits in neuropharmacology.
- Ongoing studies aim to elucidate the mechanisms by which it affects neurotransmitter release and receptor interaction.
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, a detailed comparison with two closely related analogs is provided below:
Table 1: Key Properties of this compound and Analogs
Structural and Reactivity Differences
Substituent Effects: The 4-chlorophenyl group in the target compound is electron-withdrawing, which may reduce nucleophilicity at the amino group compared to the 4-methoxyphenylethyl analog (electron-donating methoxy group). This difference impacts reactivity in alkylation or acylation reactions . The benzoylamino-oxo analog (Table 1, third entry) lacks the aromatic aminoalkyl chain, making it more suitable for cyclization reactions to form heterocycles .
Synthetic Utility: this compound is likely synthesized via amine-keto ester condensation, similar to the method described for methyl 2-benzoylamino-3-oxobutanoate using PTSA catalysis .
Physicochemical Properties: The chloro derivative is expected to exhibit lower solubility in polar solvents compared to the methoxy analog, owing to the hydrophobic nature of the chloro substituent. Both amino esters are liquid at room temperature, but the chloro variant may have a higher density due to the heavier chlorine atom.
Research Findings
- Electron-Withdrawing vs. Donating Groups: Studies on β-amino esters indicate that electron-withdrawing groups (e.g., Cl) stabilize the amino group against hydrolysis, whereas electron-donating groups (e.g., OMe) enhance reactivity in nucleophilic additions .
- Applications : The 4-chlorophenyl derivative is hypothesized to serve as a precursor for antimalarial or antifungal agents, leveraging the bioactivity of chlorinated aromatics. In contrast, the methoxy analog may be more suited for neurotransmitter analogs due to its structural resemblance to phenethylamine derivatives .
Biological Activity
Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, a compound with potential therapeutic applications, has garnered interest in various biological studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a butanoate moiety linked to a 4-chlorobenzyl amino group. This structural arrangement suggests potential interactions with biological targets, particularly enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, which modulates the enzyme's function. This interaction can affect metabolic pathways critical for cellular function.
- Protein-Ligand Interactions : Research indicates that it plays a role in protein-ligand interactions, which are essential for various biological processes.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies suggest it may exhibit significant activity against various bacterial strains. For example, related compounds have demonstrated potent antibacterial effects against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies indicate that derivatives of similar structures can induce apoptosis in cancer cells, suggesting that this compound could have similar effects. The mechanism involves the induction of DNA damage and activation of apoptotic pathways in cancer cell lines .
Case Studies and Research Findings
The following table summarizes key findings from various studies related to the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate, and how can reaction conditions be optimized for improved yields?
- Methodology : The compound can be synthesized via multi-step reactions, including alkylation of the amino group with 4-chlorobenzyl chloride, followed by esterification. Key optimizations include:
- Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency during alkylation.
- Temperature control (e.g., 0–5°C for imine formation to minimize side reactions).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound .
- Data Consideration : Yields >90% have been reported for structurally similar compounds by optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- Methodology :
- ¹H NMR : Key signals include the methyl ester singlet (~δ 3.6–3.7 ppm), the methylene protons adjacent to the amino group (δ 2.5–3.0 ppm), and aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₂H₁₅ClNO₂: 256.0738) confirms molecular identity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to assess viability at varying concentrations (e.g., 1–100 µM) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what methods validate chiral purity?
- Methodology :
- Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric alkylation or esterification steps.
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to determine enantiomeric excess (e.g., >90% ee reported for analogous compounds) .
- Data Contradictions : Discrepancies in ee% may arise from reaction scale-up or solvent purity; replicate small-scale syntheses are advised .
Q. How does the substitution pattern of the chlorophenyl group influence biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with meta- or ortho-chloro substituents and compare activity via IC₅₀ values.
- Computational Modeling : Perform molecular docking to assess binding affinity differences (e.g., chlorine’s electron-withdrawing effects may enhance target interactions) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Standardization : Use identical cell lines, assay protocols (e.g., ATP levels in viability assays), and compound purity (>95% by HPLC).
- Meta-analysis : Statistically evaluate variables like incubation time or solvent (DMSO vs. ethanol) to identify confounding factors .
Q. How can in silico models predict the compound’s pharmacokinetic properties?
- Methodology :
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with absorption/permeability data.
- Molecular Dynamics Simulations : Predict blood-brain barrier penetration or metabolic stability using software like Schrödinger’s Desmond .
Stability and Handling
Q. What storage conditions are recommended to maintain compound stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
